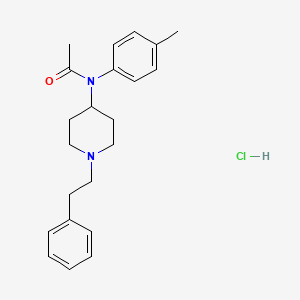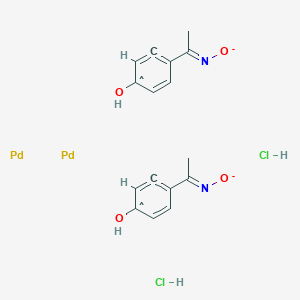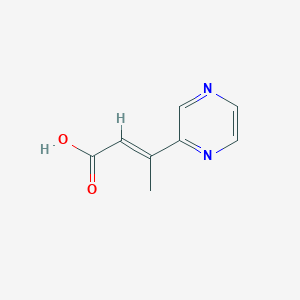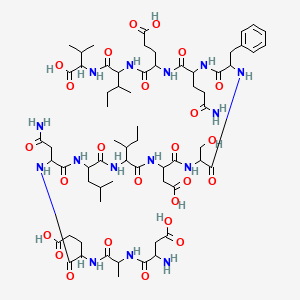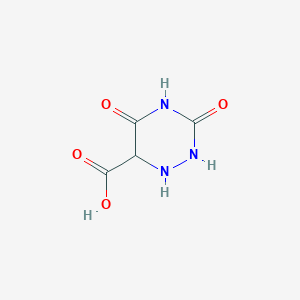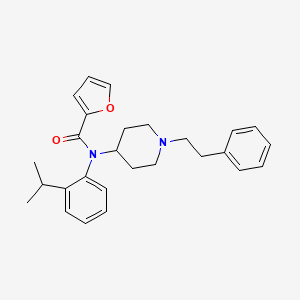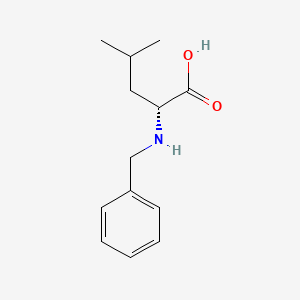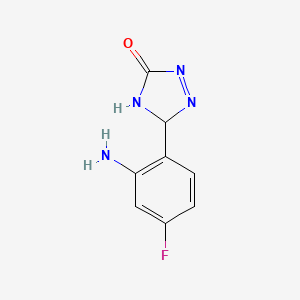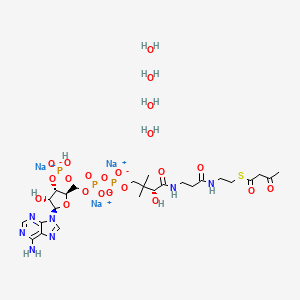
S-(3-oxobutanoate)coenzymeA,trisodiumsalt,tetrahydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S-(3-oxobutanoate)coenzymeA,trisodiumsalt,tetrahydrate typically involves the reaction of coenzyme A with acetoacetyl chloride under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes where microorganisms are used to produce coenzyme A derivatives. The fermentation broth is then subjected to various purification steps, including filtration, centrifugation, and crystallization, to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
S-(3-oxobutanoate)coenzymeA,trisodiumsalt,tetrahydrate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form acetoacetate.
Reduction: It can be reduced to form 3-hydroxybutyrate.
Substitution: It can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Acetoacetate
Reduction: 3-Hydroxybutyrate
Substitution: Various substituted acetoacetyl derivatives
Aplicaciones Científicas De Investigación
S-(3-oxobutanoate)coenzymeA,trisodiumsalt,tetrahydrate has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It plays a role in the study of metabolic pathways, particularly in the metabolism of ketone bodies.
Medicine: It is used in research related to metabolic disorders and the development of therapeutic agents.
Industry: It is used in the production of biodegradable plastics and other polymeric materials
Mecanismo De Acción
The mechanism of action of S-(3-oxobutanoate)coenzymeA,trisodiumsalt,tetrahydrate involves its role as an intermediate in the biosynthesis of polyhydroxybutyrate. It is converted to acetoacetyl-coenzyme A by the enzyme acetoacetyl-CoA thiolase. This compound then participates in various metabolic pathways, including the synthesis and oxidation of fatty acids .
Comparación Con Compuestos Similares
Similar Compounds
Acetyl-coenzyme A: Another important coenzyme A derivative involved in metabolic pathways.
Succinyl-coenzyme A: Plays a role in the citric acid cycle.
Malonyl-coenzyme A: Involved in fatty acid synthesis.
Uniqueness
S-(3-oxobutanoate)coenzymeA,trisodiumsalt,tetrahydrate is unique due to its specific role in the biosynthesis of polyhydroxybutyrate and its involvement in ketone body metabolism. Unlike other coenzyme A derivatives, it serves as a key intermediate in the production of biodegradable plastics .
Propiedades
Fórmula molecular |
C25H45N7Na3O22P3S |
|---|---|
Peso molecular |
989.6 g/mol |
Nombre IUPAC |
trisodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(3-oxobutanoylsulfanyl)ethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate;tetrahydrate |
InChI |
InChI=1S/C25H40N7O18P3S.3Na.4H2O/c1-13(33)8-16(35)54-7-6-27-15(34)4-5-28-23(38)20(37)25(2,3)10-47-53(44,45)50-52(42,43)46-9-14-19(49-51(39,40)41)18(36)24(48-14)32-12-31-17-21(26)29-11-30-22(17)32;;;;;;;/h11-12,14,18-20,24,36-37H,4-10H2,1-3H3,(H,27,34)(H,28,38)(H,42,43)(H,44,45)(H2,26,29,30)(H2,39,40,41);;;;4*1H2/q;3*+1;;;;/p-3/t14-,18-,19-,20+,24-;;;;;;;/m1......./s1 |
Clave InChI |
NYWXCANLDZAEET-DKUZPEHRSA-K |
SMILES isomérico |
CC(=O)CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.O.O.O.O.[Na+].[Na+].[Na+] |
SMILES canónico |
CC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.O.O.O.O.[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


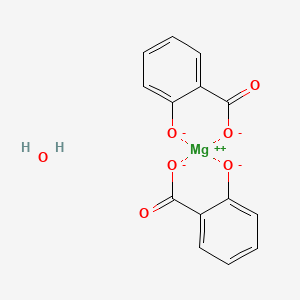
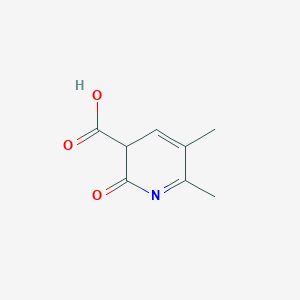
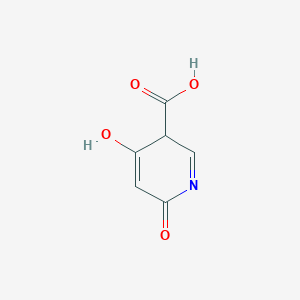
![4-[(2,6-dichlorobenzoyl)amino]-N-piperidin-4-ylpyrazolidine-3-carboxamide;hydrochloride](/img/structure/B12358149.png)
![5,7-dihydroxy-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B12358153.png)
